molecular formula C24H26FN5O2S B11199558 N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11199558
M. Wt: 467.6 g/mol
InChI Key: CBIWJBARZJEWOT-UHFFFAOYSA-N
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Description

“N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide” is a complex organic compound that features a combination of aromatic, piperazine, pyrimidine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may include:

    Formation of the Ethoxyphenyl Group: Starting with 2-ethoxyphenol, the ethoxy group is introduced via an etherification reaction.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized and functionalized with a fluorophenyl group.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through a series of condensation reactions.

    Thioether Linkage: The sulfanyl group is introduced to link the pyrimidine and acetamide moieties.

    Final Coupling: The final step involves coupling the ethoxyphenyl group with the sulfanylacetamide intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the aromatic rings or the piperazine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced aromatic rings or piperazine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceutical Development: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Industry

    Chemical Manufacturing: Utilized in the production of specialized chemicals and intermediates.

Mechanism of Action

The mechanism of action of “N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide” involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-2-({6-[4-(2-chlorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide
  • N-(2-Propoxyphenyl)-2-({6-[4-(2-bromophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Uniqueness

  • Functional Groups : The presence of the ethoxy and fluorophenyl groups may confer unique properties.
  • Biological Activity : Differences in biological activity due to variations in molecular structure.

Properties

Molecular Formula

C24H26FN5O2S

Molecular Weight

467.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C24H26FN5O2S/c1-2-32-21-10-6-4-8-19(21)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-9-5-3-7-18(20)25/h3-10,15,17H,2,11-14,16H2,1H3,(H,28,31)

InChI Key

CBIWJBARZJEWOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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